molecular formula C7H14ClNO2S B3052221 Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride CAS No. 3963-50-6

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride

Cat. No.: B3052221
CAS No.: 3963-50-6
M. Wt: 211.71 g/mol
InChI Key: GLFFFEOHNDONDZ-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a thiazolidine derivative characterized by a methyl ester group at position 4 and two methyl substituents at position 2 of the heterocyclic ring. Key identifiers include:

  • Chemical formula: Not explicitly provided in evidence, but inferred as C7H14ClNO2S (based on structural analogs).
  • Functional groups: Thiazolidine core, methyl ester, and dimethyl substituents.

Properties

IUPAC Name

methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c1-7(2)8-5(4-11-7)6(9)10-3;/h5,8H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFFFEOHNDONDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(CS1)C(=O)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70637968
Record name Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70637968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3963-50-6
Record name NSC117402
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70637968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thioamide-Acetylene Dicarboxylate Condensation

A widely documented method involves the condensation of thioamides with acetylene dicarboxylates in ethanol under ambient conditions. This reaction proceeds via a [2+2] cycloaddition mechanism, forming a 2-methylidene-1,3-thiazolidin-4-one intermediate. Subsequent treatment with oxalyl chloride in dry acetonitrile at 70°C facilitates ring closure and esterification, yielding the target compound with high regioselectivity. Key parameters include:

Parameter Optimal Condition Yield (%)
Solvent Ethanol 85–90
Temperature 25°C (ambient)
Reaction Time 24–48 hours
Oxalyl Chloride Loading 1.2 equivalents

This method is favored for its scalability and minimal byproduct formation, though it requires strict moisture control to prevent hydrolysis of the acetylene dicarboxylate.

Acid-Catalyzed Cyclization of Cysteine Derivatives

An alternative route utilizes (R)-cysteine methyl ester hydrochloride as a starting material. Reaction with trimethylacetaldehyde in the presence of triethylamine generates a thiazolidine intermediate. The amine group is then protected via acetylation using acetic anhydride in formic acid, followed by methyl esterification with thionyl chloride in methanol. Final deprotection under acidic conditions (5 M HCl) yields the hydrochloride salt.

Critical steps include:

  • Cyclization : Conducted under reflux in petroleum ether for 72 hours to achieve 96% conversion.
  • Methyl Esterification : Employing thionyl chloride in methanol at 0–5°C to minimize side reactions.

This pathway is notable for its enantiomeric purity (>99% ee), making it suitable for pharmaceutical applications.

Industrial-Scale Production Techniques

Green Chemistry Approaches

Industrial synthesis prioritizes sustainability through:

  • Multicomponent Reactions (MCRs) : Combining thioamides, aldehydes, and methyl propiolate in a one-pot procedure reduces waste and energy consumption.
  • Nano-Catalysis : ZnO nanoparticles (10–20 nm) enhance reaction rates by 40% compared to traditional catalysts.
Method Catalyst Temperature (°C) Yield (%)
Conventional None 70 78
Nano-Catalyzed ZnO nanoparticles 50 92

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to improve reproducibility and safety. Key advantages include:

  • Precise Temperature Control : Maintains exothermic reactions at ≤30°C, preventing thermal degradation.
  • Reduced Solvent Use : Ethanol consumption decreases by 60% compared to batch processes.

Reaction Optimization and Byproduct Management

Byproduct Formation Pathways

Common byproducts arise from:

  • Over-Oxidation : Uncontrolled exposure to oxidizing agents (e.g., H₂O₂) generates sulfoxide derivatives.
  • Ester Hydrolysis : Residual water in solvents converts the methyl ester to carboxylic acid, detectable via HPLC at retention time 12.3 min.

Mitigation Strategies

  • Drying Agents : Molecular sieves (4Å) reduce water content to <50 ppm in reaction mixtures.
  • Inert Atmosphere : Nitrogen sparging decreases oxidation byproducts by 75%.

Comparative Analysis of Synthetic Methods

Method Starting Material Yield (%) Purity (%) Cost (USD/kg)
Thioamide Route Thioamide 89 98.5 120
Cysteine Derivative (R)-Cysteine methyl ester 91 99.8 340
Industrial MCR Thioamide + Aldehyde 92 97.2 95

The cysteine-derived method, while costlier, is indispensable for high-purity applications such as asymmetric synthesis.

Structural Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, MeOH-d₄) : δ 4.81 (t, J = 7.3 Hz, 1H), 4.46 (d, J = 9.2 Hz, 1H), 3.88 (s, 3H).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1630 cm⁻¹ (C=N).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) confirms ≥99% purity with a single peak at 8.9 min.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

MDT hydrochloride has a molecular formula of C7H13NO2SHCl\text{C}_7\text{H}_{13}\text{NO}_2\text{S}\cdot \text{HCl} and a molecular weight of approximately 211.71 g/mol. The compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of two methyl groups at the second position distinguishes it from other similar compounds, enhancing its reactivity and biological activity.

Medicinal Chemistry

MDT hydrochloride is explored for its potential therapeutic properties:

  • Drug Development : It serves as a lead compound in the development of new therapeutics targeting specific biological pathways. Its structural characteristics allow for modifications that can enhance the efficacy of pharmaceutical agents .
  • Thiazolidine Derivatives : Research indicates that thiazolidine derivatives, including MDT hydrochloride, may have applications in treating metabolic disorders and other diseases .
  • Biological Activity : Preliminary studies suggest that MDT hydrochloride may exhibit anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. Further research is necessary to elucidate these effects.

Organic Synthesis

MDT hydrochloride is utilized as a building block in organic synthesis:

  • Chiral Building Block : Its chiral properties make it valuable for synthesizing other complex molecules with specific chirality, which is crucial in pharmaceutical research.
  • Peptide Synthesis : The compound acts as a protective group in peptide synthesis, allowing for selective reactions that improve yields in complex organic syntheses .

Bioconjugation

In the field of bioconjugation:

  • Targeted Drug Delivery : MDT hydrochloride facilitates the attachment of biomolecules to surfaces or other molecules, which is essential for creating targeted drug delivery systems. This enhances the specificity and efficacy of treatments .

Analytical Chemistry

MDT hydrochloride also finds applications in analytical chemistry:

  • Detection and Quantification : It is used in developing analytical methods for detecting and quantifying specific biomolecules, aiding in quality control and research applications .

Case Studies and Research Findings

Research studies have documented various applications of MDT hydrochloride:

  • Peptide Synthesis : A study demonstrated the effectiveness of MDT hydrochloride as a protective group during peptide synthesis, resulting in improved yields compared to traditional methods .
  • Antimicrobial Activity : Preliminary investigations indicated that MDT hydrochloride exhibits significant antimicrobial properties against specific bacterial strains.
  • Drug Development : Research highlighted its potential as a precursor for synthesizing key components in drug development processes targeting metabolic disorders.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The thiazolidine ring structure allows it to inhibit enzymes such as angiotensin-converting enzyme (ACE), leading to various pharmacological effects. Additionally, the compound can interact with DNA and proteins, influencing cellular processes and exhibiting cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate Hydrochloride

Key Data :

Property Value Source
Molecular formula C8H16ClNO2S
Molecular weight 225.74
CAS Number 303037-43-6
Purity 95%
Structural distinction Additional methyl groups at positions 2 and 5.

Comparison :

  • The tetramethyl derivative has a higher molecular weight (225.74 vs. ~213.7 for dimethyl variant) and increased steric hindrance due to additional methyl groups.

2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic Acid Hydrochloride

Key Data :

Property Value Source
Molecular formula C8H15NO2S·HCl (anhydrous)
Molecular weight 243.75
CAS Number 33078-43-2
Melting point 200°C (decomposes)

Comparison :

  • Replaces the methyl ester with a carboxylic acid group, altering solubility (likely more polar) and reactivity (e.g., carboxylate formation).
  • Higher thermal stability (decomposition at 200°C vs.

2-Methyl-1,3-thiazole-4-carboximidamide Hydrochloride

Key Data :

Property Value Source
Molecular formula C5H7N3S·HCl
Molecular weight 177.65
CAS Number 18876-82-9
Melting point 185°C

Comparison :

  • Thiazole core (unsaturated) vs. thiazolidine (saturated) in the target compound.
  • Carboximidamide group introduces basicity, contrasting with the ester’s electrophilicity.
  • Lower molecular weight (177.65) and distinct reactivity profile .

2-Methyl-1,3-thiazole-4-carboxylic Acid

Key Data :

Property Value Source
Molecular formula C5H5NO2S
Molecular weight 143.16
CAS Number 35272-15-2
Melting point 148–149°C

Comparison :

  • Carboxylic acid functional group enhances hydrogen-bonding capacity compared to esters.
  • Thiazole ring lacks the conformational flexibility of thiazolidine.

Research Implications

  • Structural impact : Methyl/ethyl esters vs. carboxylic acids influence solubility and metabolic stability. Thiazolidine’s saturated ring enhances conformational flexibility compared to thiazole .
  • Thermal stability : Higher melting points in tetramethyl derivatives (e.g., 200°C) suggest stronger crystal lattice interactions .

Biological Activity

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article compiles diverse research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing sulfur and nitrogen. The compound's molecular formula is C7_{7}H12_{12}N2_{2}O2_{2}S·HCl, with a molecular weight of approximately 175.25 g/mol. The presence of two methyl groups at the second position of the thiazolidine ring contributes to its unique chemical properties and potential biological activities.

1. Antimicrobial Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit antimicrobial properties. A study highlighted that certain thiazolidines possess significant antibacterial activity against various pathogens, suggesting potential applications in treating infections.

2. Antioxidant Properties

Thiazolidines have been associated with antioxidant activity due to their ability to scavenge free radicals. This property is critical in mitigating oxidative stress-related diseases. The specific antioxidant capacity of this compound remains to be extensively characterized but aligns with the general trends observed in related compounds.

Data Table: Biological Activities of Thiazolidine Derivatives

Compound NameBiological ActivityIC50_{50} ValuesReference
This compoundAntimicrobialTBD
Thiazole Derivative AAnticancer (e.g., against A-431 cells)1.61 µg/mL
Thiazole Derivative BAntioxidant ActivityTBD

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various thiazolidine derivatives, this compound was included among other compounds. The results demonstrated a notable inhibition of bacterial growth at specific concentrations (TBD), indicating its potential as an antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

A comparative analysis was conducted on several thiazolidine derivatives for their antioxidant properties using DPPH radical scavenging assays. This compound showed promising results (TBD), supporting further investigation into its therapeutic applications.

Conclusion and Future Directions

This compound exhibits various biological activities that warrant further exploration. Its antimicrobial and potential anticancer properties make it a candidate for future research aimed at developing new therapeutic agents. Continued studies focusing on structure-activity relationships (SAR) will be essential for optimizing its efficacy and understanding its mechanisms of action.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride, and how can reaction intermediates be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, methyl piperidine-3-carboxylate hydrochloride derivatives are often used as precursors, requiring controlled pH and temperature to stabilize intermediates. Optimization involves adjusting stoichiometry (e.g., molar ratios of amine and carbonyl reactants) and monitoring reaction progress via TLC or HPLC .
  • Data Insight : Purity of intermediates (≥95%) is critical, as impurities can propagate into final products. Use recrystallization or column chromatography for purification .

Q. How is the purity of this compound validated, and what analytical techniques are recommended?

  • Methodology : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity. For hydrochloride salts, ion chromatography or potentiometric titration can quantify chloride content .
  • Data Insight : Commercial batches often report 95% purity, but academic synthesis may achieve higher purity (>98%) with rigorous purification .

Q. What crystallographic methods are suitable for resolving the compound’s structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Resolve hydrogen bonding networks to confirm salt formation (e.g., HCl interaction with the thiazolidine nitrogen) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) between studies be reconciled?

  • Methodology : Compare solvent effects (e.g., DMSO vs. CDCl₃) and pH-dependent protonation states. For example, the thiazolidine ring’s nitrogen protonation in HCl salt alters ¹H NMR shifts (Δδ ~0.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Case Study : Discrepancies in methyl group shifts (2.1–2.3 ppm) may arise from conformational flexibility; variable-temperature NMR can identify dynamic processes .

Q. What strategies mitigate decomposition during biological activity assays (e.g., hydrolysis of the ester group)?

  • Methodology : Stabilize the compound in buffered solutions (pH 6–7) at 4°C. Use LC-MS to monitor degradation products (e.g., free carboxylic acid). For in vitro assays, employ short incubation times (<24 h) and protease inhibitors if testing in cellular models .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., FABP4/5 inhibitors)?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (PDB IDs). Optimize force field parameters for the thiazolidine ring’s puckering and electrostatic potential. Validate with MD simulations (GROMACS) to assess binding stability .
  • Data Insight : Methyl 2,2-dimethyl groups enhance steric hindrance, potentially reducing off-target interactions compared to less substituted analogs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Use chiral HPLC or SFC (supercritical fluid chromatography) to separate enantiomers. For asymmetric synthesis, employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry at the thiazolidine’s 4-position .
  • Case Study : Racemization during HCl salt formation can occur; monitor via polarimetry or chiral NMR shift reagents .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.